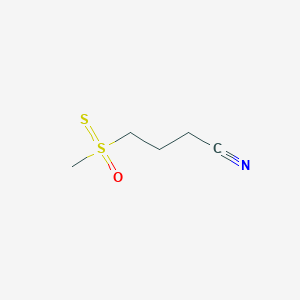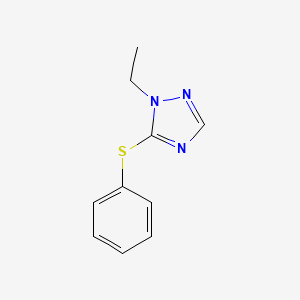
1-Ethyl-5-(phenylthio)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-(phenylthio)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an ethyl group and a phenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-(phenylthio)-1H-1,2,4-triazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with phenyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-5-(phenylthio)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethyl group or the phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-(phenylthio)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-(phenylthio)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or interfere with cellular pathways involved in disease progression. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-5-(phenylthio)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-Ethyl-5-(methylthio)-1H-1,2,4-triazole: Similar structure but with a methylthio group instead of a phenylthio group.
1-Phenyl-5-(phenylthio)-1H-1,2,4-triazole: Contains a phenyl group instead of an ethyl group.
1-Ethyl-5-(phenylsulfonyl)-1H-1,2,4-triazole: Contains a phenylsulfonyl group instead of a phenylthio group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H11N3S |
|---|---|
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
1-ethyl-5-phenylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3S/c1-2-13-10(11-8-12-13)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI-Schlüssel |
KVKGLTLXBQGUFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC=N1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


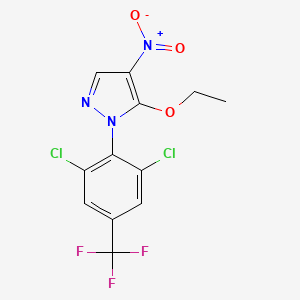
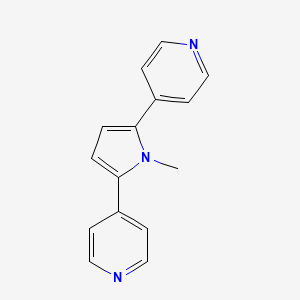
![[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12875614.png)
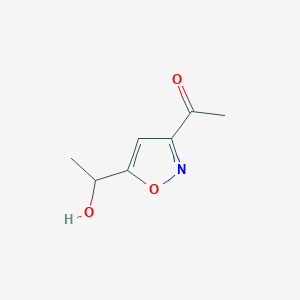

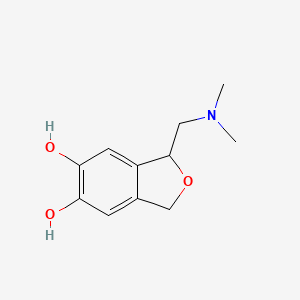
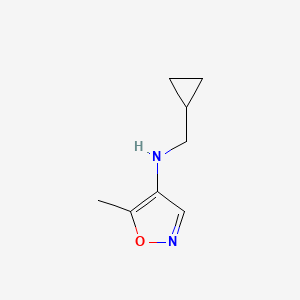
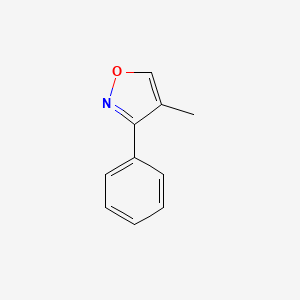

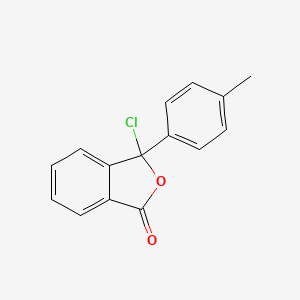
![[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12875652.png)
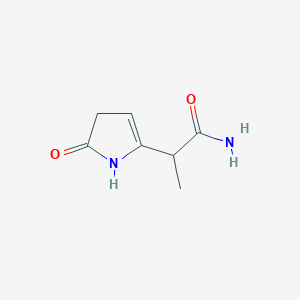
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(di-tert-butylphosphine)](/img/structure/B12875657.png)
